molecular formula C17H31N4O7P B12686276 Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium CAS No. 39980-90-0

Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium

Cat. No.: B12686276
CAS No.: 39980-90-0
M. Wt: 434.4 g/mol
InChI Key: FCGUSBCVUSQFOE-IAIGYFSYSA-M
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Description

Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is a cyclic nucleotide derivative of cytidine. This compound is known for its role in various biochemical processes, particularly in the study of ribonucleases and their mechanisms. It is often used as a model substrate for kinetic analysis of ribonucleases, especially ribonuclease A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium typically involves the cyclization of cytidine monophosphate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The compound can be purified using high-performance liquid chromatography to achieve a high degree of purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield cytidine monophosphate.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: The phosphate group can be substituted under certain conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions.

    Oxidation and Reduction:

    Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.

Major Products Formed

    Hydrolysis: Cytidine monophosphate.

    Substitution: Various substituted derivatives of cytidine.

Scientific Research Applications

Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with ribonucleases. It serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and kinetics of RNA cleavage. The molecular targets include the active sites of ribonucleases, where the cyclic phosphate group is recognized and cleaved .

Comparison with Similar Compounds

Similar Compounds

    Cytidine monophosphate: A non-cyclic nucleotide that serves as a precursor to the cyclic form.

    Adenosine cyclic 2’,3’-(hydrogen phosphate): Another cyclic nucleotide with similar biochemical properties.

Uniqueness

Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is unique due to its specific structure, which allows it to serve as a model substrate for ribonuclease studies. Its cyclic phosphate group is particularly important for understanding the mechanisms of RNA cleavage, making it a valuable tool in biochemical research .

Properties

CAS No.

39980-90-0

Molecular Formula

C17H31N4O7P

Molecular Weight

434.4 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;tetraethylazanium

InChI

InChI=1S/C9H12N3O7P.C8H20N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-5-9(6-2,7-3)8-4/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);5-8H2,1-4H3/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

InChI Key

FCGUSBCVUSQFOE-IAIGYFSYSA-M

Isomeric SMILES

CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-]

Origin of Product

United States

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